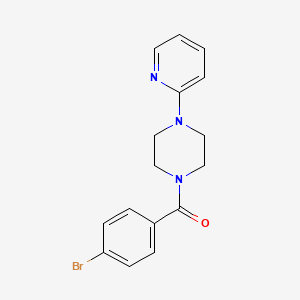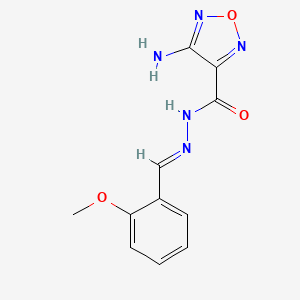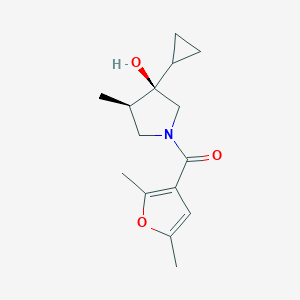![molecular formula C18H22O5 B5535288 2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)
2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate belongs to a class of organic compounds known as bicyclic structures. These compounds are notable for their two-ring system, which often imparts unique chemical and physical properties.
Synthesis Analysis
Synthesis of similar bicyclic structures often involves intramolecular reactions and lactonization processes. For instance, Moriguchi et al. (2014) detailed the synthesis of a chiral bicyclic amino acid ester via intramolecular lactonization, without the need for chiral catalysts or chromatography (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).
Molecular Structure Analysis
The molecular structure of these bicyclic compounds is typically characterized using techniques like NMR spectroscopy and X-ray diffraction. The study by Moriguchi et al. (2014) used these methods to confirm the structure of their synthesized compound, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).
Chemical Reactions and Properties
Bicyclic structures often undergo interesting chemical reactions due to their unique configuration. For example, Francisco et al. (2003) explored intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates to synthesize chiral bicyclic ring systems (Francisco, Herrera, Suárez, 2003).
Orientations Futures
The 2-oxabicyclo[2.2.2]octane core, a related structure, has been shown to have improved physicochemical properties and has been incorporated into the structure of drugs . This suggests potential future directions for the use of “2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate” in drug discovery projects.
Propriétés
IUPAC Name |
2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-10-18(2)11-14(16(19)23-18)15(12)17(20)22-9-8-21-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJGQPUNVLUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1C(=O)OCCOC3=CC=CC=C3)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5535208.png)

![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5535219.png)
![tert-butyl [4-(2-{4-[methyl(phenylsulfonyl)amino]benzoyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B5535225.png)

![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5535235.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B5535253.png)
![2-butyl-8-(2-fluoro-4-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5535260.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)

![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5535322.png)